Glutamate Racemase Inhibition Potency: BISA (Ki = 9 μM) Outperforms Croconic Acid (Ki = 42 μM) by 4.7-Fold
1H-Benzimidazol-3-ium-2-sulfonate (BISA) inhibits Bacillus subtilis glutamate racemase (GR) with a Ki of 9 μM, making it the strongest non-amino-acid competitive inhibitor of this enzyme reported to date [1]. In the same study, croconic acid — another non-amino-acid GR inhibitor scaffold — exhibited a Ki of only 42 μM, representing a 4.7-fold weaker binding affinity [1]. Additionally, when screened against Burkholderia cenocepacia GR (BcGR) alongside dipicolinic acid, 4-hydroxybenzene-1,3-disulfonate, and (2R)-2-amino-4-benzylpentanedioic acid, dipicolinic acid was the only compound that showed measurable inhibition (IC₅₀ = 0.15 ± 0.03 mM), while BISA did not inhibit BcGR, demonstrating species-specific target engagement that is not shared across all GR orthologs [2].
| Evidence Dimension | Glutamate racemase inhibition constant (Ki) |
|---|---|
| Target Compound Data | BISA Ki = 9 μM (B. subtilis GR) |
| Comparator Or Baseline | Croconic acid Ki = 42 μM (B. subtilis GR); Dipicolinic acid IC₅₀ = 150 μM (B. cenocepacia GR) |
| Quantified Difference | BISA is 4.7-fold more potent than croconic acid; BISA shows no inhibition of BcGR vs. dipicolinic acid IC₅₀ = 150 μM for BcGR |
| Conditions | In vitro enzyme inhibition assay; B. subtilis GR and B. cenocepacia GR; competitive inhibition mode |
Why This Matters
For antibacterial drug discovery programs targeting GR, the 4.7-fold potency advantage of BISA over croconic acid directly translates to a higher ligand efficiency starting point (LE = 0.45 kcal mol⁻¹ atom⁻¹) and reduced medicinal chemistry optimization burden .
- [1] Spies, M. A. et al. (2013). Flooding Enzymes: Quantifying the Contributions of Interstitial Water and Cavity Shape to Ligand Binding Using Extended Linear Response Free Energy Calculations. Journal of Chemical Information and Modeling, 53(9), 2349–2359. DOI: 10.1021/ci400244x. View Source
- [2] Whalen, K. L., Chau, A. C. & Spies, M. A. (2013). In silico Optimization of a Fragment‐Based Hit Yields Biologically Active, High‐Efficiency Inhibitors for Glutamate Racemase. ChemMedChem, 8(10), 1681–1689. DOI: 10.1002/cmdc.201300271. View Source
